Bipirimidini e oligopirimidini

Bipyrimidines and oligopyrimidines represent a class of heterocyclic compounds that are characterized by the presence of multiple pyrimidine rings. Bipyrimidines typically consist of two pyrimidine units linked through nitrogen or carbon atoms, while oligopyrimidines encompass a broader category with three or more pyrimidine rings in a linear or cyclic arrangement.

These molecules exhibit diverse applications due to their unique structural features and electronic properties. In the pharmaceutical industry, bipyrimidines and oligopyrimidines are of interest for their potential as antiviral agents, particularly against RNA viruses such as HIV and hepatitis C. They also show promise in anti-inflammatory research, acting as potent inhibitors of various enzymes involved in inflammatory pathways.

Additionally, these compounds find utility in the development of organic electronics, where their electronic conductivity can be fine-tuned by varying the number and arrangement of pyrimidine units. The synthetic versatility of bipyrimidines and oligopyrimidines allows for the creation of derivatives with tailored properties, making them valuable tools in both academic research and industrial applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

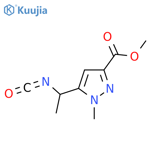

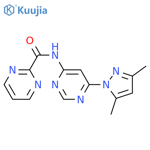

|

N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]pyrimidine-2-carboxamide | 1797622-05-9 | C14H13N7O |

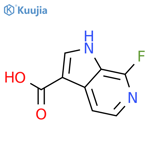

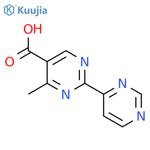

|

4-Methyl-2-pyrimidin-4-ylpyrimidine-5-carboxylic acid | 1339412-40-6 | C10H8N4O2 |

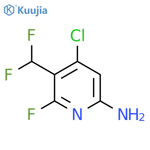

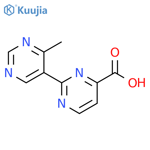

|

[2,5'-Bipyrimidine]-4-carboxylic acid, 4'-methyl- | 1784266-45-0 | C10H8N4O2 |

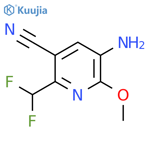

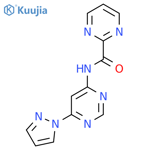

|

N-6-(1H-pyrazol-1-yl)pyrimidin-4-ylpyrimidine-2-carboxamide | 1428379-68-3 | C12H9N7O |

Letteratura correlata

-

Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674

-

3. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

-

5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

Fornitori consigliati

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati